molecular formula C20H21ClN2O6S B14970857 Ethyl 4-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Ethyl 4-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B14970857
M. Wt: 452.9 g/mol
InChI Key: FJPMKVJSSJHATL-UHFFFAOYSA-N
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Description

ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE is a complex organic compound that features a benzoxazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or sulfuryl chloride.

    Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.

    Amidation: The amide bond formation can be carried out using standard coupling reagents like EDCI or DCC.

    Esterification: The final esterification step involves the reaction of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(7-CHLORO-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE: Lacks the methanesulfonyl group.

    ETHYL 4-(5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE: Lacks the chlorine atom.

Uniqueness

The presence of both the chlorine and methanesulfonyl groups in ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE imparts unique chemical properties, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H21ClN2O6S

Molecular Weight

452.9 g/mol

IUPAC Name

ethyl 4-[(7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H21ClN2O6S/c1-3-28-20(25)13-4-7-15(8-5-13)22-19(24)18-10-11-23(30(2,26)27)16-12-14(21)6-9-17(16)29-18/h4-9,12,18H,3,10-11H2,1-2H3,(H,22,24)

InChI Key

FJPMKVJSSJHATL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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